[4-(3-Methylcyclohexyl)piperazin-1-yl](thiophen-2-yl)methanone
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Overview
Description
4-(3-Methylcyclohexyl)piperazin-1-ylmethanone: is a synthetic organic compound that features a piperazine ring substituted with a 3-methylcyclohexyl group and a thiophen-2-ylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylcyclohexyl)piperazin-1-ylmethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Methylcyclohexyl Group: The piperazine ring is then reacted with 3-methylcyclohexyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 3-methylcyclohexyl group.
Attachment of Thiophen-2-ylmethanone: Finally, the compound is reacted with thiophen-2-ylmethanone under acidic or basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Polymer Science: Incorporation into polymers to modify their properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methylcyclohexyl)piperazin-1-ylmethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity to biological targets, while the thiophene moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
- 4-(Cyclohexyl)piperazin-1-ylmethanone
- 4-(3-Methylcyclohexyl)piperazin-1-ylmethanone
Comparison:
- Structural Differences: The presence of different substituents on the piperazine ring or the heterocyclic moiety (thiophene vs. furan) can significantly impact the compound’s properties.
- Unique Features: The 3-methylcyclohexyl group in 4-(3-Methylcyclohexyl)piperazin-1-ylmethanone may enhance its lipophilicity and membrane permeability, making it distinct from its analogs.
Properties
Molecular Formula |
C16H24N2OS |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
[4-(3-methylcyclohexyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H24N2OS/c1-13-4-2-5-14(12-13)17-7-9-18(10-8-17)16(19)15-6-3-11-20-15/h3,6,11,13-14H,2,4-5,7-10,12H2,1H3 |
InChI Key |
PPTLXQUWPZTBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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